2,5-dimethyl-7,18-diazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),12,14,16-tetraen-6-one
Beschreibung
3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one is a complex organic compound with a unique structure that combines elements of pyridine, azepine, and indole
Eigenschaften
CAS-Nummer |
35073-86-0 |
|---|---|
Molekularformel |
C18H22N2O |
Molekulargewicht |
282.4g/mol |
IUPAC-Name |
2,5-dimethyl-7,18-diazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),12,14,16-tetraen-6-one |
InChI |
InChI=1S/C18H22N2O/c1-12-9-10-18(2)16-14(7-5-11-20(18)17(12)21)13-6-3-4-8-15(13)19-16/h3-4,6,8,12,19H,5,7,9-11H2,1-2H3 |
InChI-Schlüssel |
PIQARLQHRWXSLS-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C3=C(CCCN2C1=O)C4=CC=CC=C4N3)C |
Kanonische SMILES |
CC1CCC2(C3=C(CCCN2C1=O)C4=CC=CC=C4N3)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one typically involves multicomponent reactions. These reactions often include the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, or the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . Industrial production methods may involve optimization of reaction conditions, such as the choice of solvents and the sequence of reagent introduction, to maximize yield and purity.
Analyse Chemischer Reaktionen
3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one include:
4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl-: This compound shares a similar pyridine and pyrimidine structure.
Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-: This compound has a similar naphthalene core structure. The uniqueness of 3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one lies in its combination of structural elements from pyridine, azepine, and indole, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
